1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylpropan-1-amine structure. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial processes.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride typically involves multiple steps. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, leading to the formation of 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated and oximated using hydroxylamine hydrochloride to yield the desired compound . Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions, serving as a probe in various assays.
Medicine: Research into its potential therapeutic effects includes studies on its interaction with neurotransmitter systems and its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. It acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects . This interaction influences various biochemical pathways, including those related to neurotransmitter release and receptor activation.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride can be compared with other similar compounds, such as:
4-Methoxyamphetamine: Both compounds share a methoxyphenyl group but differ in their amine structures and specific applications.
Mebeverine Hydrochloride: This compound also contains a methoxyphenyl group but is used primarily as an antispasmodic agent.
These comparisons underscore the unique properties and applications of this compound, distinguishing it from other methoxyphenyl-based compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8(2)11(12)9-4-6-10(13-3)7-5-9;/h4-8,11H,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRHAKAYGDRQKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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